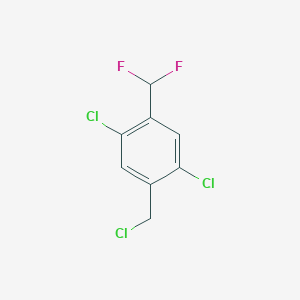
3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline is a synthetic compound with the molecular formula C9H7F6N and a molecular weight of 243.15 g/mol. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline involves several steps. One common method includes the reaction of 4-bromo-2-fluorobenzotrifluoride with tert-butyl carbamate, 4,5-bis(diphenylphosphine)-9,9-dimethylxanthene, alkali, and a catalyst under nitrogen protection . The intermediate compound is then reacted with hydrogen chloride in an organic solvent to obtain the target product . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated quinolines, while reduction can produce different aniline derivatives .
Aplicaciones Científicas De Investigación
3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Fluorinated compounds, including this one, are explored for their potential use in pharmaceuticals due to their unique properties.
Industry: The compound is used in the production of materials with specific properties, such as high electronegativity and metabolic stability.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high electronegativity and ability to block metabolic oxidation sites, enhancing its stability and activity . These properties make it a valuable compound in various applications, including drug development and material science.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-methylaniline: This compound has a similar structure but lacks the pentafluoroethyl group.
3-Fluoro-2-methyl-4-trifluoromethylaniline: This compound has a trifluoromethyl group instead of a pentafluoroethyl group.
Uniqueness
3-Fluoro-2-methyl-4-(pentafluoroethyl)aniline is unique due to its pentafluoroethyl group, which imparts distinct chemical properties, such as higher electronegativity and metabolic stability . These properties make it more suitable for specific applications compared to its similar compounds.
Propiedades
IUPAC Name |
3-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c1-4-6(16)3-2-5(7(4)10)8(11,12)9(13,14)15/h2-3H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAJGWGUXVROBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(C(F)(F)F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














